3-(N-(3,4-Dichlorophenyl)formimidoyl)indole
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Overview
Description
(3,4-DICHLORO-PHENYL)-(1H-INDOL-3-YLMETHYLENE)-AMINE is a chemical compound with the molecular formula C15H10Cl2N2 and a molecular weight of 289.166 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by the presence of both indole and phenyl groups, which are substituted with chlorine atoms.
Preparation Methods
The synthetic routes and reaction conditions for (3,4-DICHLORO-PHENYL)-(1H-INDOL-3-YLMETHYLENE)-AMINE are not extensively documented in the available literature. general methods for synthesizing similar compounds typically involve the condensation of indole derivatives with substituted benzaldehydes under acidic or basic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
(3,4-DICHLORO-PHENYL)-(1H-INDOL-3-YLMETHYLENE)-AMINE can undergo various chemical reactions, including:
Oxidation: Aromatic amines can be oxidized to form quaternary ammonium cations using water radical cations.
Reduction: Reduction reactions may involve the conversion of nitro groups to amines.
Substitution: Halogenated aromatic compounds can undergo nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen gas or metal hydrides.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure may allow it to interact with biological targets, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The specific mechanism of action for (3,4-DICHLORO-PHENYL)-(1H-INDOL-3-YLMETHYLENE)-AMINE is not well-documented. compounds with similar structures often exert their effects by interacting with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(3,4-DICHLORO-PHENYL)-(1H-INDOL-3-YLMETHYLENE)-AMINE can be compared with other indole derivatives and halogenated aromatic compounds. Similar compounds include:
(3,4-Dichlorophenyl)-indole: Shares the indole and dichlorophenyl groups.
(3,4-Dichlorophenyl)-methyleneamine: Similar structure but lacks the indole group. The uniqueness of (3,4-DICHLORO-PHENYL)-(1H-INDOL-3-YLMETHYLENE)-AMINE lies in its combination of indole and dichlorophenyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
22394-34-9 |
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Molecular Formula |
C15H10Cl2N2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C15H10Cl2N2/c16-13-6-5-11(7-14(13)17)18-8-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H |
InChI Key |
MTWQZHIQJACBIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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